

Seasonal Variation of PM-1 Concentrations: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: PM-1

Cat. No.: B15597331

[Get Quote](#)

This technical guide provides a comprehensive overview of the seasonal variations in Particulate Matter (**PM-1**) concentrations, intended for researchers, scientists, and professionals in drug development. The guide delves into the core factors driving these variations, presents quantitative data from various studies, details common experimental protocols for **PM-1** measurement, and illustrates key relationships through signaling pathway and workflow diagrams.

Introduction to PM-1 and Its Seasonal Significance

Particulate matter with an aerodynamic diameter of 1 micrometer or less (**PM-1**) represents a critical sub-fraction of airborne particles. Due to their small size, **PM-1** particles can penetrate deep into the respiratory system, translocate into the bloodstream, and pose significant health risks, including cardiovascular and respiratory diseases.^{[1][2]} The concentration of **PM-1** in the ambient atmosphere is not static; it exhibits distinct seasonal patterns influenced by a complex interplay of meteorological factors, emission sources, and atmospheric chemistry.

Understanding these seasonal variations is paramount for assessing public health risks, developing effective air quality management strategies, and for professionals in drug development considering the environmental context of respiratory and cardiovascular studies.

Quantitative Analysis of Seasonal PM-1 Concentrations

The concentration of **PM-1** varies significantly across seasons and geographical locations. The following table summarizes quantitative data from several studies, highlighting the seasonal disparities in **PM-1** levels.

Location	Season	Average PM-1 Concentration ($\mu\text{g}/\text{m}^3$)	Key Findings	Reference
Varanasi, India (2019-2020)	Winter	Higher than other seasons (specific value not provided)	Dominance of fine-mode particles due to stable meteorological conditions and increased biomass burning.	[3]
Summer	Data not available		Dominance of coarse-mode particles.	[3]
Post-Monsoon	(Value not specified)	-		[3]
Spring	(Value not specified)	-		[3]
Semi-arid region, Rajasthan, India (2018-2019)	Winter	110.85	Highest concentration, linked to decreased wind speeds and colder temperatures.	[4][5][6]
Post-Monsoon	(Lower than winter)	Second highest concentration.		[4][5][6]
Pre-Monsoon	(Lower than post-monsoon)	Lowest concentration, associated with good air quality.		[4][5]
Žilina, Slovakia	Heating Season (Cold)	110.51 (maximum 24h)	Significantly higher	[7]

concentrations due to local heating and conditions for secondary particle formation.

Non-Heating Season (Warm)	(Lower than heating season)	-	[7]
Aitana mountain site, Spain (2018)	Summer	7.5 (highest monthly mean in August)	Clear summer maximum, typical of mountain environments. [8]
Winter	(Lower than summer)	Lower concentrations compared to summer.	[8]
Khanspur, Pakistan	Summer	Higher than winter	Levels of PM-1 were 0.64 times higher than in winter. [9]
Winter	Lower than summer	Concentrations were less dispersed than in summer.	[9]
Urumqi, China	Colder Months	Significantly higher levels	- [10]
Summer	Minimum levels	Clean air flow influences aerosol concentration.	[10]

Experimental Protocols for PM-1 Measurement

Accurate quantification of **PM-1** concentrations is crucial for seasonal variation studies. Several methodologies are employed, each with its own set of protocols.

Gravimetric Method

The gravimetric method is considered the reference standard for measuring particulate matter concentration.[\[2\]](#)

Protocol:

- Filter Preparation: Filters (e.g., quartz fiber, Teflon) are pre-conditioned in a controlled environment (typically 20-23°C and 30-40% relative humidity) for at least 24 hours to stabilize their weight.
- Pre-Sampling Weighing: Each filter is weighed multiple times on a calibrated microbalance to obtain a stable pre-sampling weight.
- Air Sampling: A high-volume or low-volume air sampler equipped with a **PM-1** size-selective inlet is used. Air is drawn through the pre-weighed filter at a constant, known flow rate for a specified period (e.g., 24 hours).
- Post-Sampling Handling: The filter is carefully removed from the sampler, placed in a clean, labeled container, and transported back to the laboratory.
- Post-Sampling Conditioning and Weighing: The filter is post-conditioned under the same temperature and humidity conditions as in the pre-sampling stage to minimize the influence of water absorption on the final weight. The filter is then re-weighed to determine the post-sampling weight.
- Concentration Calculation: The mass of the collected particles is the difference between the post- and pre-sampling weights. The **PM-1** concentration is calculated by dividing the particle mass by the total volume of air sampled.

Beta Attenuation Monitoring (BAM)

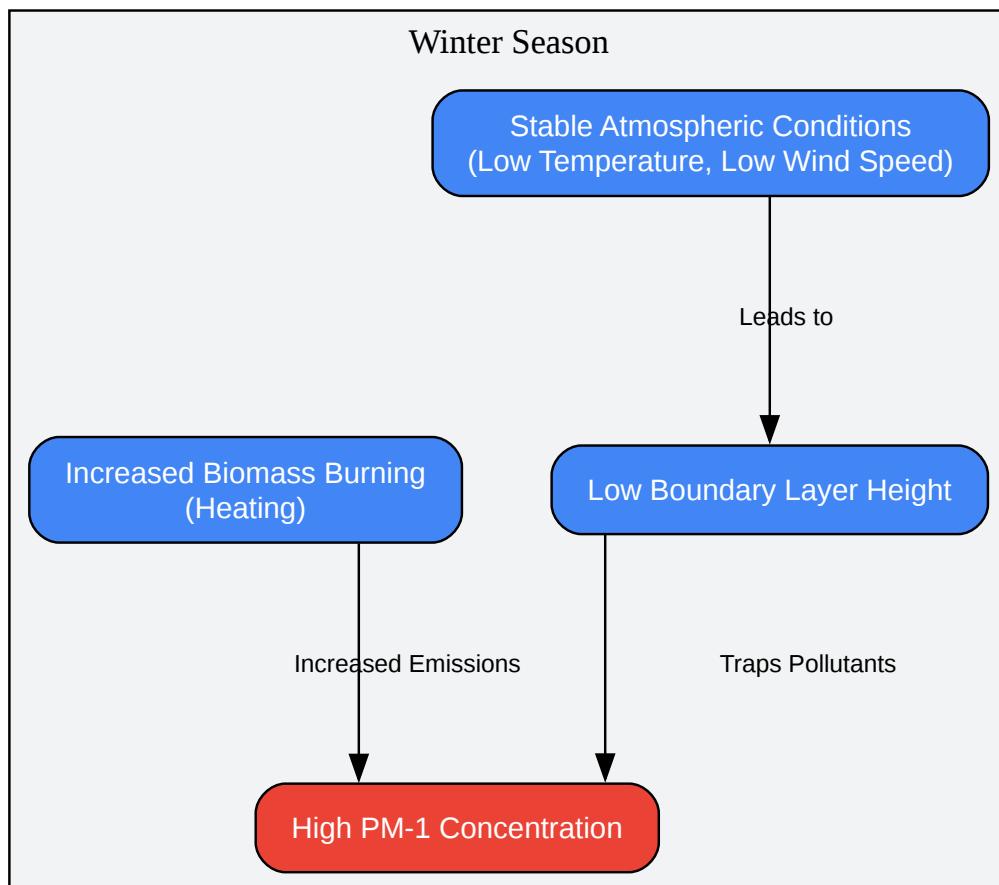
This method provides continuous, real-time measurements of particulate mass.

Protocol:

- Sampling: Ambient air is drawn through a size-selective inlet (**PM-1**) and deposited onto a filter tape.
- Measurement Principle: A small source of beta particles (e.g., Carbon-14) is positioned on one side of the filter tape, and a detector is on the other.
- Attenuation Measurement: The intensity of the beta particles that pass through the clean filter tape is measured. As particles accumulate on the tape, they attenuate the beta particles, and the detector measures a lower intensity.
- Mass Calculation: The reduction in beta particle intensity is directly related to the mass of the collected particulate matter. This relationship is used to calculate the mass concentration in near real-time.
- Automated Operation: The filter tape advances automatically to a clean spot at regular intervals to allow for continuous measurement.

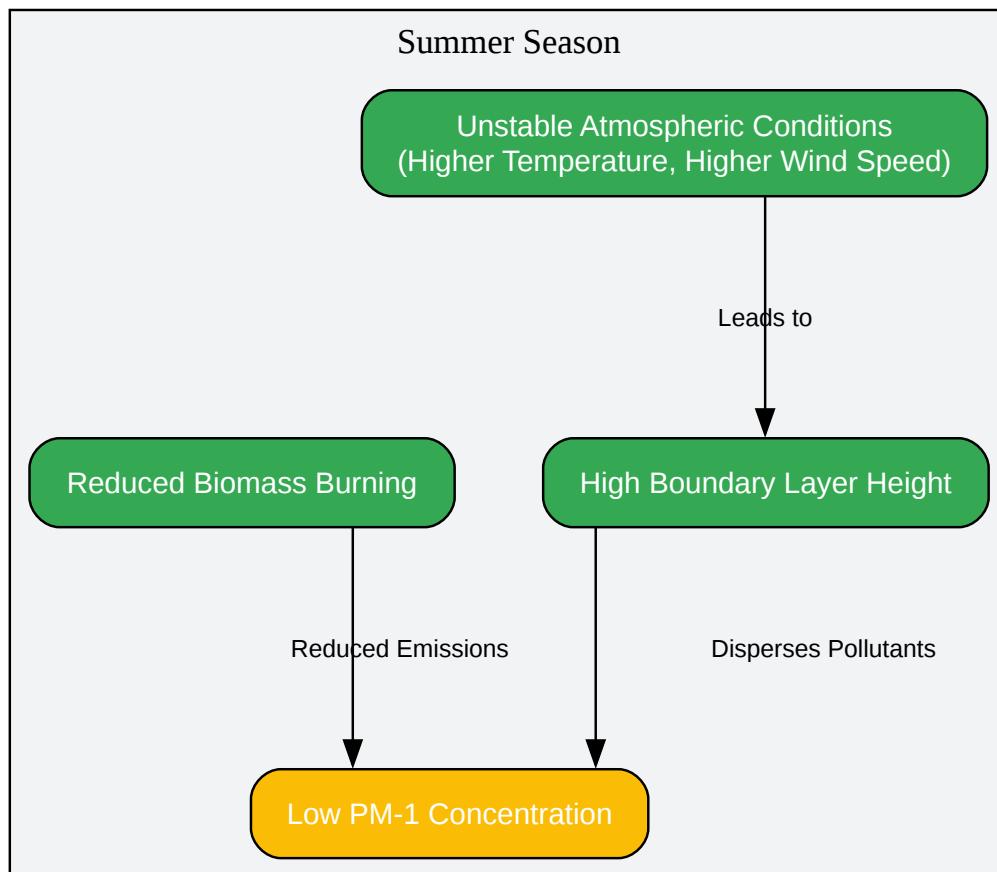
Laser Scattering Method (Optical Particle Counters)

Optical Particle Counters (OPCs) provide high-resolution, real-time data on particle number concentration and size distribution, from which mass concentration can be estimated.[\[2\]](#)[\[11\]](#)


Protocol:

- Air Intake: Air is drawn into a measurement chamber containing a laser beam.
- Light Scattering: As individual particles pass through the laser beam, they scatter the light.
- Detection: A photodetector measures the intensity of the scattered light. The intensity of the scattered light is proportional to the size of the particle.
- Particle Counting and Sizing: The instrument counts the number of light pulses to determine the particle number concentration and analyzes the intensity of each pulse to determine the particle size.
- Mass Concentration Estimation: The particle size distribution data is converted to mass concentration using an algorithm that assumes a certain particle density and shape.

- Calibration: Regular calibration against a reference method like the gravimetric method is crucial to ensure the accuracy of the mass concentration data.[2]


Factors Influencing Seasonal PM-1 Variations

The seasonal fluctuations in **PM-1** concentrations are driven by a combination of factors, as illustrated in the following diagrams.

[Click to download full resolution via product page](#)

Caption: Factors leading to high **PM-1** concentrations in winter.

[Click to download full resolution via product page](#)

Caption: Factors contributing to lower **PM-1** concentrations in summer.

Conclusion

The concentration of **PM-1** exhibits significant seasonal variability, with higher levels generally observed in winter and lower levels in summer. This variation is primarily driven by seasonal changes in emission sources, such as biomass burning for heating, and meteorological conditions, including temperature, wind speed, and the height of the planetary boundary layer. For researchers and professionals in drug development, a thorough understanding of these seasonal **PM-1** patterns is essential for designing and interpreting studies on respiratory and

cardiovascular health, as well as for developing strategies to mitigate the adverse health effects of air pollution. The standardized experimental protocols outlined in this guide provide a framework for the accurate and consistent measurement of **PM-1** concentrations, which is fundamental to advancing our knowledge in this critical field.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. oizom.com [oizom.com]
- 2. Measuring Particulate Matter in air: how to measure PM? [clarity.io]
- 3. Frontiers | Seasonal characteristics of PM1, PM2.5, and PM10 over Varanasi during 2019–2020 [frontiersin.org]
- 4. Seasonal Variation of Ultrafine Particulate Matter (PM1) and Its Correlation with Meteorological Factors and Planetary Boundary Layer in A Semi-Arid Region - ProQuest [proquest.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Seasonal Variation, Chemical Composition, and PMF-Derived Sources Identification of Traffic-Related PM1, PM2.5, and PM2.5–10 in the Air Quality Management Region of Žilina, Slovakia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Seasonal Characteristics and Particle-size Distributions of Particulate Air Pollutants in Urumqi - PMC [pmc.ncbi.nlm.nih.gov]
- 11. instesre.org [instesre.org]
- To cite this document: BenchChem. [Seasonal Variation of PM-1 Concentrations: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b15597331#seasonal-variation-of-pm-1-concentrations>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com